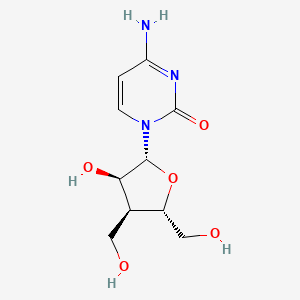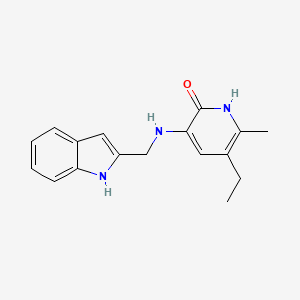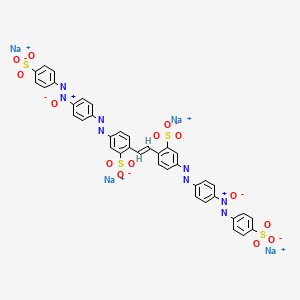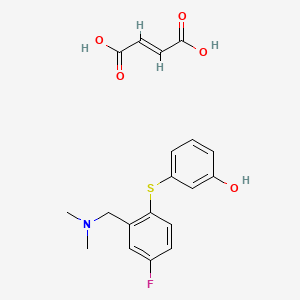![molecular formula C22H46N6O10 B12786194 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol CAS No. 68092-64-8](/img/structure/B12786194.png)
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol: is a complex organic compound with significant applications in various fields. The compound is characterized by its triazine core and multiple methoxymethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic or basic conditions. The process includes multiple steps of methylation and etherification to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common due to the presence of methoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a cross-linking agent in polymer chemistry, enhancing the mechanical properties and stability of polymers.
Biology
In biological research, it serves as a reagent for the modification of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine
Industry
In the industrial sector, it is used in the production of coatings, adhesives, and resins, providing enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its ability to form stable covalent bonds with various substrates. The methoxymethyl groups facilitate interactions with nucleophiles, leading to the formation of cross-linked networks. These interactions are crucial in its applications as a cross-linking agent and in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexamethoxymethylmelamine
- 2,4,6-tris(bis(methoxymethyl)amino)-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine exhibits superior cross-linking capabilities and stability. Its unique structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
68092-64-8 |
|---|---|
Formule moléculaire |
C22H46N6O10 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H30N6O6.C7H16O4/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-9-4-5-11-7-6-10-3-2-8/h7-12H2,1-6H3;8H,2-7H2,1H3 |
Clé InChI |
SRDJZOPOOIULOW-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCO.COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Numéros CAS associés |
68092-64-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)






![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)


![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

